N-[4-(1-Isobutyryl-2,3-dihydro-1H-indol-5-yl)-5-methyl-1,3-thiazol-2-yl]acetamide
Description
N-[4-(1-Isobutyryl-2,3-dihydro-1H-indol-5-yl)-5-methyl-1,3-thiazol-2-yl]acetamide is a heterocyclic compound featuring a 2,3-dihydroindole core linked to a 5-methyl-1,3-thiazole ring via a carbon chain. The dihydroindole moiety is substituted with an isobutyryl group at position 1, while the thiazole ring is functionalized with an acetamide group at position 2.
Properties
Molecular Formula |
C18H21N3O2S |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-[5-methyl-4-[1-(2-methylpropanoyl)-2,3-dihydroindol-5-yl]-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C18H21N3O2S/c1-10(2)17(23)21-8-7-13-9-14(5-6-15(13)21)16-11(3)24-18(20-16)19-12(4)22/h5-6,9-10H,7-8H2,1-4H3,(H,19,20,22) |
InChI Key |
ZBDHWCXIVGLYHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C)C2=CC3=C(C=C2)N(CC3)C(=O)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-Isobutyryl-2,3-dihydro-1H-indol-5-yl)-5-methyl-1,3-thiazol-2-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and thiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include isobutyryl chloride, acetic anhydride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-Isobutyryl-2,3-dihydro-1H-indol-5-yl)-5-methyl-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce dihydro derivatives.
Scientific Research Applications
N-[4-(1-Isobutyryl-2,3-dihydro-1H-indol-5-yl)-5-methyl-1,3-thiazol-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(1-Isobutyryl-2,3-dihydro-1H-indol-5-yl)-5-methyl-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The indole and thiazole moieties allow the compound to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, including inhibition of viral replication or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Acetamide Groups
(a) N-[4-(1-Isobutyryl-2,3-dihydro-1H-indol-5-yl)-5-methyl-1,3-thiazol-2-yl]cyclobutanecarboxamide
- Structure : Replaces the acetamide group with a cyclobutanecarboxamide moiety.
- This modification may reduce metabolic oxidation compared to the linear acetamide chain .
(b) N-[4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide
- Structure : Substitutes the dihydroindole core with a 4-methoxyphenyl group and adds a morpholine ring to the acetamide.
- Impact : The methoxy group enhances electron density on the phenyl ring, while the morpholine improves solubility due to its polar nature. This compound’s molecular weight (347.43 g/mol) is lower than the target compound, suggesting differences in pharmacokinetics .
Analogues with Alternative Heterocyclic Cores
(a) N-[4-(2-Oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide Derivatives
- Structure : Replaces the dihydroindole with a coumarin (2-oxo-2H-chromene) system.
- Impact : The coumarin moiety’s extended π-conjugation may enhance UV absorption properties, making it suitable for fluorescent probes. However, the fully aromatic system could reduce flexibility compared to the dihydroindole core .
(b) N-(1-Acetyl-2,3-dihydro-1H-indol-5-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide
Substituent Effects on Physicochemical Properties
*LogP values estimated using fragment-based methods.
- Molecular Weight : The cyclobutanecarboxamide analogue’s higher molecular weight may affect bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
